molecular formula C35H29N3O2 B8666971 6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide CAS No. 566200-96-2

6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide

Cat. No. B8666971
M. Wt: 523.6 g/mol
InChI Key: OYOPLDKKDPMONE-UHFFFAOYSA-N
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Patent
US09278938B2

Procedure details

Under a nitrogen atmosphere, o-bromotrifluoromethylbenzene (1.35 kg, 6.00 mol) was added to tetrahydrofuran (7.9 L). The reaction mixture was cooled to −70° C., 1.6 mol/L n-butyllithium hexane solution (3.75 L, 6.00 mol) was added dropwise thereto, and the mixture was stirred at the same temperature for about 30 min. The reaction mixture was added dropwise at the same temperature to a solution prepared by adding 6-bromo-N-methyl-2-naphthamide (1.13 kg, 4.28 mol) to THF (62.2 L) at −70° C. under a nitrogen atmosphere, and the mixture was stirred for 1.5 hr. To the reaction mixture were added dropwise successively 1.6 mol/L n-butyllithium hexane solution (2.67 L, 4.27 mol) and a solution of 1-trityl-4-formyl-1H-imidazole (1.21 kg, 3.58 mol) in THF (7.9 L) at the same temperature, and the mixture was stirred for 2 hr. The reaction mixture was allowed to warm to −10° C., and 20 w/v % aqueous ammonium chloride solution (17.0 L) was added dropwise thereto at −10 to 0° C. The separated organic layer was concentrated under reduced pressure. To the residue was added ethyl acetate (11.3 L), and the mixture was stirred at room temperature. The crystals were collected by filtration, and washed with ethyl acetate (11.3 L). The obtained wet crystals were dried under reduced pressure to give 6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide (1.31 kg, 2.50 mol). yield 58%.
Quantity
1.35 kg
Type
reactant
Reaction Step One
Quantity
7.9 L
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
3.75 L
Type
reactant
Reaction Step Two
Quantity
1.13 kg
Type
reactant
Reaction Step Three
Name
Quantity
62.2 L
Type
solvent
Reaction Step Three
Name
n-butyllithium hexane
Quantity
2.67 L
Type
reactant
Reaction Step Four
Quantity
1.21 kg
Type
reactant
Reaction Step Five
Name
Quantity
7.9 L
Type
solvent
Reaction Step Five
Quantity
17 L
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1C(F)(F)F.CCCCCC.C([Li])CCC.Br[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2.[C:38]([N:57]1[CH:61]=[C:60]([CH:62]=[O:63])[N:59]=[CH:58]1)([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([C:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.[Cl-].[NH4+]>C1COCC1>[OH:63][CH:62]([C:60]1[N:59]=[CH:58][N:57]([C:38]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)([C:45]2[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=2)[C:51]2[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=2)[CH:61]=1)[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.35 kg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
7.9 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
3.75 L
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
1.13 kg
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
Name
Quantity
62.2 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
n-butyllithium hexane
Quantity
2.67 L
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Five
Name
Quantity
1.21 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C=O
Name
Quantity
7.9 L
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
17 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was added dropwise at the same temperature to a solution
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10° C.
CUSTOM
Type
CUSTOM
Details
at −10 to 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate (11.3 L)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (11.3 L)
CUSTOM
Type
CUSTOM
Details
The obtained wet crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C=1C=C2C=CC(=CC2=CC1)C(=O)NC)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mol
AMOUNT: MASS 1.31 kg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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